Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate
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Description
Heterocyclic pyrimidine compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They are an essential base component of the genetic material of deoxyribonucleic acid and have demonstrated various biological activities .
Molecular Structure Analysis
The molecular structure of heterocyclic pyrimidine compounds typically contains a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .Scientific Research Applications
Conformationally Constrained Peptidomimetic Derivatives
- Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate derivatives have been synthesized for use in conformationally constrained peptidomimetic compounds. These compounds are crafted through intricate synthesis processes, demonstrating their potential utility in the field of medicinal chemistry and drug design (Gloanec et al., 2002).
Synthesis of Heterocyclic Structures
- The compound and its derivatives have been involved in the synthesis of a variety of heterocyclic structures. For instance, a synthesis process was described for fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, introducing unprecedented heterocyclic skeletons. The process included a transformation of methyl 4-aminopyrrole-2-carboxylate into a corresponding diazo compound, followed by intramolecular azo coupling under acid conditions. This synthesis approach underlines the compound's versatility in forming complex heterocyclic frameworks with potential applications in various fields of chemical research (Galenko et al., 2016).
properties
IUPAC Name |
benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14-13-6-7-18(9-12(13)8-16-17-14)15(20)21-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKWZMWTHIAXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NN=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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